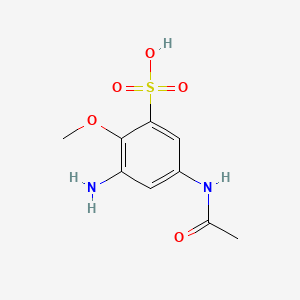

Benzenesulfonic acid, 5-(acetylamino)-3-amino-2-methoxy-

Description

Properties

CAS No. |

70900-30-0 |

|---|---|

Molecular Formula |

C9H12N2O5S |

Molecular Weight |

260.27 g/mol |

IUPAC Name |

5-acetamido-3-amino-2-methoxybenzenesulfonic acid |

InChI |

InChI=1S/C9H12N2O5S/c1-5(12)11-6-3-7(10)9(16-2)8(4-6)17(13,14)15/h3-4H,10H2,1-2H3,(H,11,12)(H,13,14,15) |

InChI Key |

IGLOCMMNXMYDKL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC(=C(C(=C1)S(=O)(=O)O)OC)N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

Reported Synthetic Approach for Benzenesulfonic Acid, 5-(acetylamino)-3-amino-2-methoxy-

Starting Materials and Key Intermediates

- The synthesis often starts from substituted benzene sulfonic acids or methyl esters bearing amino or acetylamino groups.

- A representative precursor is 3-amino-4-hydroxy-5-nitrobenzene sulfonic acid, which undergoes reduction and acetylation to yield 3-acetamino-5-amino-4-hydroxy benzene sulfonic acid, a close analog of the target compound.

Reduction and Acetylation Steps

- Reduction of nitro groups to amino groups is typically achieved using sodium bisulfite (NaHSO₃) or sodium sulfite (Na₂SO₃) under controlled temperature conditions (80–85 °C) for approximately 10 hours.

- The reduced intermediate is then acetylated to convert amino groups to acetylamino groups, improving stability and selectivity.

Methoxylation

- Methoxylation at the 2-position is introduced either by starting from methoxy-substituted precursors or via methylation reactions such as treatment with methyl iodide or dimethyl sulfate on hydroxyl groups.

- A related synthetic method for 2-methoxy-4-acetylamino-5-sulfonyl benzoic acid involves reacting 2-methoxy-4-acetylaminobenzoic acid methyl ester with chlorosulfonic acid, followed by sulfonyl chloride formation, sulfite reaction, and ethyl sulfate treatment under reflux to introduce sulfonyl and ethyl groups, with yields up to 89% and purity of 99.5%. This method provides insights into sulfonation and acetylamino group handling relevant to the target compound.

Reaction Conditions and Yields

- The reductive amination step using sodium bisulfite at 80–85 °C for about 10 hours yields 3-acetamino-5-amino-4-hydroxy benzene sulfonic acid with an 84% isolated yield and 98% purity by HPLC.

- Sulfonation reactions with chlorosulfonic acid require careful temperature control below 10 °C to avoid side reactions and achieve high molar yields (~85–89%) of sulfonyl chlorides, which are then converted to sulfonic acids or sulfonyl derivatives.

- Acetylation is conducted under mild conditions to prevent degradation of sensitive amino groups.

Purification and Characterization

- Purification typically involves crystallization from aqueous media, drying, and sometimes decolorization steps to remove impurities.

- HPLC analysis confirms purity levels above 98%, while diazonium titration is used for chemical content verification.

- Chromatographic methods including reverse-phase HPLC with acetonitrile-water-phosphoric acid mobile phases are used for analytical and preparative separation of the compound and its impurities.

Data Tables Summarizing Preparation Parameters and Outcomes

| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Reduction of nitro to amino | Sodium bisulfite (NaHSO₃) | 80–85 | ~10 | 84 | 98 (HPLC) | Near-white powder product |

| Acetylation | Acetylating agent (e.g., acetic anhydride) | Mild, ambient | Variable | High | High | Converts amino to acetylamino groups |

| Sulfonation | Chlorosulfonic acid | <10 | 5–10 | 85–89 | - | Controlled addition, low temp critical |

| Sulfonyl chloride formation | Hydrolysis after sulfonation | Ambient | - | - | - | Intermediate for further reactions |

| Methoxylation / methylation | Methyl iodide or dimethyl sulfate | Ambient to reflux | Variable | - | - | Introduces methoxy group at position 2 |

| Purification | Crystallization, drying | Ambient | - | - | >98 | Confirmed by HPLC and titration |

Detailed Research Outcomes and Discussion

- The reduction and acetylation steps are critical for obtaining the desired substitution pattern with minimal by-products. Sodium bisulfite is preferred due to its mild reducing properties and ability to avoid over-reduction or degradation.

- Sulfonation with chlorosulfonic acid is highly exothermic and requires strict temperature control to maintain product integrity and high yield.

- The presence of the methoxy group at the 2-position influences the electronic properties of the aromatic ring, affecting reactivity and regioselectivity of subsequent sulfonation and acetylation steps.

- Analytical methods such as HPLC on Newcrom R1 columns with acetonitrile-water-phosphoric acid mobile phases enable reliable quantification and isolation of the compound and its impurities, supporting quality control in synthesis.

- The overall synthetic strategy balances reaction efficiency, product purity, and scalability, making it suitable for industrial applications where high yield and purity are mandatory.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 5-(acetylamino)-3-amino-2-methoxy- undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the nitro groups to amino groups.

Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid, oleum, phosphorus pentachloride, and various reducing agents. Reaction conditions often involve elevated temperatures and controlled environments to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include sulfonamides, sulfonyl chlorides, and other substituted benzenesulfonic acid derivatives .

Scientific Research Applications

Pharmaceutical Applications

Benzenesulfonic acid derivatives have been investigated for their potential anticancer properties. A study highlighted the anticancer activity of aromatic sulfonates based on quinazolines, where derivatives of benzenesulfonic acid demonstrated significant inhibitory effects on various cancer cell lines, including K562 and PANC-1. The IC50 values for these compounds were notably low, indicating strong potency against cancer cells while exhibiting low toxicity towards normal cells .

Table 1: Anticancer Activity of Benzenesulfonic Acid Derivatives

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| BS3 | K562 | 0.097 | 120.71 |

| BS4 | K562 | 0.173 | 144.51 |

| BS3 | PANC-1 | 0.246 | Moderate |

The ortho substitution of the methoxy group in the phenyl ring appears crucial for enhancing anticancer activity .

Analytical Chemistry

In analytical chemistry, benzenesulfonic acid, 5-(acetylamino)-3-amino-2-methoxy- is utilized in high-performance liquid chromatography (HPLC) for the analysis and separation of compounds. A reverse-phase HPLC method has been developed using this compound as a standard, demonstrating its effectiveness in isolating impurities and analyzing pharmacokinetics under various conditions .

Table 2: HPLC Method Parameters

| Parameter | Value |

|---|---|

| Mobile Phase | Acetonitrile, Water |

| pH | Adjusted with Formic Acid |

| Column Type | Newcrom R1 |

| Particle Size | 3 µm |

This method is scalable and suitable for mass spectrometry applications, indicating its versatility in analytical settings .

Material Science

Benzenesulfonic acid derivatives are also explored in materials science for their potential use in synthesizing dyes and pigments. The compound's sulfonate group enhances solubility and stability in various solvents, making it an attractive candidate for developing colorants used in textiles and coatings .

Case Study 1: Anticancer Activity Evaluation

A detailed study evaluated the anticancer effects of benzenesulfonic acid derivatives on multiple cell lines. The results indicated that specific substitutions on the sulfonate group significantly influenced the compounds' biological activity, with some derivatives achieving IC50 values below 0.3 µM against resistant cancer cell lines .

Case Study 2: HPLC Application

Another research project demonstrated the application of benzenesulfonic acid in HPLC methods for pharmaceutical analysis. The study successfully isolated several pharmaceutical compounds using this method, showcasing its effectiveness in quality control processes within pharmaceutical manufacturing .

Mechanism of Action

The mechanism of action of benzenesulfonic acid, 5-(acetylamino)-3-amino-2-methoxy- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways and cellular processes. The presence of functional groups such as acetylamino and amino allows it to form hydrogen bonds and interact with active sites of enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzenesulfonic Acid Derivatives

Substituent Position and Functional Group Variations

Table 1: Structural Comparison

Key Observations :

- Hydrophilicity: The target compound’s low LogP (-1.75) is comparable to 5-amino-2-hydroxy-3-sulfobenzoic acid (-2.5), both driven by polar groups (-SO₃H, -OH, -OCH₃). In contrast, dimethyl-substituted analogs (e.g., 6370-23-6) exhibit higher LogP due to hydrophobic methyl groups .

- Chromatographic Utility: The target’s methoxy and acetylamino groups enhance RP-HPLC retention compared to simpler derivatives like 3-amino-6-methoxybenzenesulfonic acid .

Key Observations :

Research Findings and Industrial Relevance

- Pharmaceuticals : The target’s pharmacokinetic suitability stems from its balance of hydrophilicity and moderate molecular weight (260 g/mol), unlike bulkier derivatives like 97952-78-8 (MW 264.3) .

- Dyes: Analogs like 3-amino-6-methoxybenzenesulfonic acid are preferred for azo dye synthesis due to simpler functionalization .

- Environmental Impact : Sulfonic acid derivatives with low LogP (e.g., target, 6201-87-2) are less bioaccumulative, aligning with green chemistry goals .

Biological Activity

Benzenesulfonic acid, 5-(acetylamino)-3-amino-2-methoxy- (CAS No. 70900-30-0) is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current state of research.

- Molecular Formula : C₉H₁₂N₂O₅S

- Molecular Weight : 260.261 g/mol

- IUPAC Name : Benzenesulfonic acid, 5-(acetylamino)-3-amino-2-methoxy-

- InChI Key : IGLOCMMNXMYDKL-UHFFFAOYSA-N

Antimicrobial Properties

Recent studies have indicated that derivatives of benzenesulfonic acid exhibit varying degrees of antimicrobial activity. Notably, compounds with similar structures have shown effectiveness against Gram-positive bacteria. For example, a study highlighted the selective antibacterial activity of certain derivatives against Bacillus subtilis while displaying limited effects on Gram-negative strains like Escherichia coli .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of benzenesulfonic acid derivatives have been investigated in various cancer cell lines. Some studies suggest that these compounds may exert selective toxicity towards cancer cells while sparing normal cells, indicating potential as anticancer agents. For instance, compounds structurally related to benzenesulfonic acid were tested against breast (MCF-7), lung (A549), and prostate (PC3) cancer cell lines, showing significant cytotoxicity .

The biological activity of benzenesulfonic acid derivatives is largely attributed to their ability to interact with specific molecular targets within cells. The presence of functional groups such as acetylamino and methoxy enhances their lipophilicity and facilitates cellular uptake. This interaction may lead to the inhibition of key enzymes involved in cellular proliferation and metabolism, contributing to their anticancer and antimicrobial effects.

Case Studies

-

Antiviral Activity Study :

A comparative study evaluated the antiviral efficacy of various benzenesulfonic acid derivatives. The results indicated that certain substitutions at the 3-position significantly influenced antiviral potency. For example, compounds with electron-withdrawing groups demonstrated enhanced activity compared to their unsubstituted counterparts . -

Cytotoxicity Assessment :

A series of benzenesulfonic acid derivatives were assessed for their cytotoxic effects on human cancer cell lines. The findings revealed that specific modifications to the structure led to a marked increase in cytotoxicity against prostate and breast cancer cells, suggesting a structure-activity relationship worth exploring for future drug development .

Table 1: Antimicrobial Activity of Benzenesulfonic Acid Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Bacillus subtilis | 32 µg/mL |

| Compound B | Escherichia coli | No activity |

| Compound C | Staphylococcus aureus | 16 µg/mL |

Table 2: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound D | MCF-7 (Breast) | 10 |

| Compound E | A549 (Lung) | 15 |

| Compound F | PC3 (Prostate) | 8 |

Q & A

Basic: What are the optimal synthetic routes for this compound and its derivatives?

Methodological Answer:

The synthesis of this benzenesulfonic acid derivative and its analogues typically involves multi-step amidation and sulfonation reactions. For example:

- Amidation: React 5-chloro-2-methoxybenzoic acid with amines (e.g., phenethylamine) using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dichloromethane at 0°C, followed by column chromatography purification (yields: 37–73%) .

- Sulfonation: Introduce sulfonyl groups via sulfonyl chloride intermediates under controlled anhydrous conditions. For example, compound 36 was synthesized with a 62% yield using method A (specifics not detailed in evidence) .

Key Considerations: Optimize reaction temperature, stoichiometry of coupling agents, and purification techniques (e.g., gradient elution in chromatography) to improve yields.

Basic: How can the solubility and reactivity of this compound be enhanced for experimental applications?

Methodological Answer:

- Solubility Enhancement: Methoxy groups (-OCH₃) in the structure improve hydrophilicity. For instance, methoxy-substituted analogues exhibit enhanced aqueous solubility, facilitating reactions in polar solvents (e.g., acetone/water mixtures) .

- Reactivity Tuning: Electron-withdrawing groups (e.g., sulfonic acid) activate the aromatic ring for electrophilic substitution. Use pH adjustments (e.g., sodium bicarbonate buffers) to deprotonate sulfonic acid groups, increasing nucleophilicity .

Advanced: What in vitro assays are recommended to evaluate its HDAC inhibitory activity?

Methodological Answer:

- HDAC Enzyme Inhibition Assays: Use fluorometric assays with acetylated lysine substrates (e.g., Boc-Lys(Ac)-AMC). Measure fluorescence release after deacetylation inhibition .

- Cytotoxicity Testing: Perform MTT assays on cancer cell lines (e.g., lung carcinoma) to correlate HDAC inhibition with anti-tumor effects. IC₅₀ values can validate potency .

Data Interpretation: Compare dose-response curves with known HDAC inhibitors (e.g., SAHA) to assess relative efficacy.

Advanced: How do structural modifications impact biological activity and selectivity?

Methodological Answer:

- Substituent Effects:

- Methoxy Groups: Improve solubility but may reduce membrane permeability. For example, analogues with additional methyl groups (e.g., C29H26N6Na2O9S2 ) show enhanced solubility and altered binding kinetics .

- Sulfonamide Linkers: Modulate NLRP3 inflammasome inhibition. Replace sulfonyl chlorides with sulfonamides to enhance target specificity .

Experimental Validation: Use molecular docking studies to predict binding affinities to HDAC or NLRP3 targets, followed by SPR (surface plasmon resonance) for kinetic analysis.

Data Contradiction: How to resolve discrepancies in reported synthesis yields for related derivatives?

Methodological Answer:

- Variable Yields: For example, compound 35 (37% yield) vs. 40 (73% yield) . Factors include:

- Coupling Agent Efficiency: EDCl/HOBt vs. alternative reagents (e.g., DCC).

- Purification Challenges: Low yields may stem from poor solubility during chromatography.

- Resolution: Conduct reaction monitoring (TLC or LC-MS) to identify intermediate bottlenecks. Optimize solvent systems (e.g., DMF for polar intermediates) .

Safety: What are the key safety considerations when handling this compound?

Methodological Answer:

- Decomposition Risks: Thermal decomposition above 320–330°C releases toxic gases (e.g., SOₓ). Use fume hoods during high-temperature reactions .

- Storage: Store at 2–8°C in airtight containers to prevent hygroscopic degradation. Avoid exposure to strong oxidizers .

Basic: What spectroscopic methods confirm the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR: Identify aromatic protons (δ 6.5–8.0 ppm) and sulfonic acid groups (broad peaks at δ 10–12 ppm). Methoxy groups appear as singlets near δ 3.8 ppm .

- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., 230.24 g/mol) and fragmentation patterns .

Validation: Compare spectral data with computational predictions (e.g., ACD/Labs or ChemDraw simulations).

Advanced: How does this compound interact with biological macromolecules?

Methodological Answer:

- DNA Binding Studies: Use ethidium bromide displacement assays to assess intercalation potential. Monitor fluorescence quenching in CT-DNA solutions .

- Protein Interactions: Conduct ITC (isothermal titration calorimetry) to measure binding thermodynamics with HDAC isoforms or NLRP3 proteins .

Interpretation: Correlate binding constants (Kd) with inhibitory activity to establish structure-activity relationships (SAR).

Advanced: What computational tools predict its pharmacokinetic properties?

Methodological Answer:

- ADME Prediction: Use SwissADME or ADMETLab to estimate logP (-0.3), PSA (118 Ų), and blood-brain barrier permeability. Low logP and high PSA suggest limited CNS penetration .

- Metabolism Simulations: Employ CYP450 inhibition models (e.g., Schrödinger’s QikProp) to predict hepatic clearance pathways.

Data Contradiction: How to address variability in biological activity across studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.